molecular formula C20H22N4O2S B2824179 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 924824-70-4

2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2824179
CAS No.: 924824-70-4
M. Wt: 382.48
InChI Key: BOVJMWWKMRNQGL-UHFFFAOYSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide ( 924824-70-4) is a chemical compound with the molecular formula C20H22N4O2S and a molecular weight of 382.48 g/mol . This acetamide derivative features a 1,2,3-triazole ring system linked to a 4-methoxyphenyl group and an N-phenyl-N-isopropyl acetamide moiety via a sulfanyl bridge. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which often contributes to enhanced binding affinity and pharmacological properties . While specific biological data for this exact compound is limited in the public domain, structural analogs based on the triazole pharmacophore have been extensively investigated and reported in scientific literature for a wide spectrum of biological activities . The compound is available for research purposes from suppliers like Life Chemicals with a stated purity of 90% or higher, offered in quantities ranging from 1mg to 30mg . Researchers are exploring the properties of this compound and its analogs in various fields. The presence of the triazole ring, a key structural feature, is associated with diverse applications in the development of enzyme inhibitors, antimicrobial agents, and other bioactive molecules . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazol-4-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-15(2)23(16-7-5-4-6-8-16)19(25)14-27-20-13-21-22-24(20)17-9-11-18(26-3)12-10-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVJMWWKMRNQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=CN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the pharmacological profile, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 382.48 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.48 g/mol
IUPAC Name2-[3-(4-methoxyphenyl)triazol-4-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
CAS Number924824-70-4

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound under discussion has been evaluated for its efficacy against various pathogens. For instance, studies have shown that related triazole compounds possess antifungal activity against Candida albicans and other fungi, with minimum inhibitory concentrations (MIC) comparable to established antifungals like fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and leukemia (CCRF-CEM). For example, a related compound exhibited a growth inhibition rate of 31.50% to 47.41% across various cancer types . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. In animal models, compounds within this class have shown to reduce markers of inflammation and pain, suggesting potential for treating conditions like arthritis and other inflammatory disorders.

The biological activities of 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol synthesis.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA or affect its replication processes, contributing to their anticancer effects.

Case Studies

  • Antifungal Efficacy : A study evaluating the antifungal properties of triazole derivatives found that certain compounds had MIC values significantly lower than those for standard treatments, indicating enhanced potency against resistant strains .
  • Anticancer Screening : In a screening of multiple triazole derivatives against various cancer cell lines, one compound demonstrated an IC50 value below 10 µM in breast cancer cells, highlighting its potential as a lead compound for further development .

Comparison with Similar Compounds

Key Analogues:

  • 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)
    • Structural Differences : Lacks the 4-methoxyphenyl and isopropyl groups.
    • Bioactivity : Exhibited an MIC of 16 µg/mL against E. coli, indicating moderate antibacterial activity .
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Structural Differences: Features a naphthalenyloxy-methyl group and nitro substitution. Physicochemical Properties: IR spectra showed strong C=O (1676 cm⁻¹) and NO₂ (1535 cm⁻¹) stretches, with HRMS confirming molecular formula C₂₁H₁₈N₅O₄ .

Table 1: Bioactivity and Spectral Data of Triazole-Acetamide Analogues

Compound ID MIC (µg/mL) IR C=O Stretch (cm⁻¹) Notable Substituents
Target Compound N/A N/A 4-Methoxyphenyl, isopropyl
Compound 38 16 ~1670 2-Fluorobenzyl
Compound 6c N/A 1676 3-Nitrophenyl, naphthalene

Influence of Heterocyclic Modifications

Key Analogues:

  • 2-((4-Amino-5-(Furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Structural Differences: Replaces 1,2,3-triazole with 1,2,4-triazole and adds furan. Bioactivity: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac .
  • 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
    • Structural Differences : Tetrazole core instead of triazole.
    • Physicochemical Properties : Molecular formula C₁₃H₁₇N₅OS (molar mass 291.37) .

Table 2: Impact of Heterocycle Variation

Compound Type Heterocycle Key Bioactivity Reference
Target Compound 1,2,3-Triazole N/A -
1,2,4-Triazole-Furan 1,2,4-Triazole Anti-exudative (10 mg/kg)
Tetrazole Derivative Tetrazole N/A

Substituent Effects on Acetamide Moieties

Key Analogues:

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
    • Structural Differences : Chlorophenyl substitution on acetamide.
    • Spectral Data : HRMS confirmed [M+H]⁺ at 393.1112 (calc. 393.1118) .
  • 2-{[4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl]sulfanyl}-N-hydroxyacetamide Structural Differences: Hydroxyl group on acetamide nitrogen. Synthesis: Prepared via reflux with Zeolite catalysts .

Table 3: Substituent-Driven Properties

Compound ID Acetamide Substituents Notable Spectral/Activity Data Reference
Target Compound N-Phenyl, N-isopropyl N/A -
Compound 6m 4-Chlorophenyl HRMS: 393.1112
Hydroxyacetamide N-Hydroxy Antiproliferative activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodology : The synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole formation and sulfanyl-acetamide coupling. For example, refluxing with pyridine and zeolite (Y-H) catalysts at 150°C under controlled pH improves reaction efficiency .
  • Optimization : Use of copper acetate (Cu(OAc)₂) in tert-butanol/water (3:1) for click chemistry reactions enhances regioselectivity and reduces side products. TLC monitoring (hexane:ethyl acetate, 8:2) ensures reaction completion .

Q. Which analytical techniques are most reliable for confirming structural integrity?

  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR in DMSO-d₆ resolves peaks at δ 5.38–8.40 ppm for triazole protons, while HRMS confirms molecular ion peaks (e.g., [M + H]⁺ = 404.1359) .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Recrystallization in ethanol is recommended for final purification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence biological activity?

  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group enhances antiproliferative activity by improving lipid solubility and target binding. Conversely, replacing the propan-2-yl group with bulkier substituents (e.g., 3-chloro-4-methylphenyl) reduces bioavailability due to steric hindrance .
  • Data Contradictions : Some studies report conflicting activity data for similar compounds. For example, furan-2-yl derivatives show variable antimicrobial efficacy (IC₅₀ = 8–32 μM), likely due to differences in bacterial strain resistance profiles .

Q. What strategies mitigate instability under physiological conditions (e.g., pH, light)?

  • Stability Studies : The compound is sensitive to UV light and acidic pH (<3.0). Storage in amber vials at 4°C in phosphate-buffered saline (PBS, pH 7.4) preserves integrity for ≥72 hours .
  • Derivatization : Acetylation of the sulfanyl group or encapsulation in cyclodextrin-based nanoparticles improves stability in aqueous media .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Analytical Troubleshooting : Discrepancies in ¹³C NMR peaks (e.g., δ 52.0–165.0 ppm for triazole carbons) may arise from solvent polarity or tautomerism. Deuterated DMSO vs. CDCl₃ comparisons are advised .
  • Cross-Validation : Pairing Infrared Spectroscopy (IR) data (e.g., C=O stretch at 1671 cm⁻¹) with X-ray crystallography resolves ambiguities in functional group assignments .

Methodological Challenges and Solutions

Q. What are the limitations of current antiproliferative activity assays for this compound?

  • Assay Design : MTT assays may underestimate efficacy due to thiol group interference with formazan crystals. Alternative assays like CellTiter-Glo® (ATP quantification) are recommended .
  • Dose-Response Validation : IC₅₀ values should be confirmed across ≥3 independent replicates to account for batch-to-batch variability in compound purity .

Q. How can computational modeling (e.g., molecular docking) guide experimental design?

  • In Silico Predictions : Docking studies with EGFR kinase (PDB: 1M17) predict binding affinity (ΔG = −9.2 kcal/mol) at the ATP-binding site. This aligns with experimental IC₅₀ values of 12 μM in A549 lung cancer cells .
  • Limitations : False positives occur when modeling flexible side chains (e.g., propan-2-yl). MD simulations (>100 ns) are required to validate dynamic interactions .

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